Cas no 96543-07-6 (ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate)

Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound featuring a pyrazole core functionalized with a sulfamoyl group at the 5-position and an ethyl ester at the 4-position. This structure imparts reactivity suitable for further derivatization, making it a valuable intermediate in medicinal and agrochemical synthesis. The sulfamoyl moiety enhances its potential as a precursor for sulfonamide-based bioactive molecules, while the ester group offers flexibility for hydrolysis or substitution reactions. Its well-defined molecular architecture ensures consistent performance in synthetic applications, particularly in the development of pharmacologically active compounds. The compound's stability and purity profile further support its utility in research and industrial settings.
ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate structure
96543-07-6 structure
Product name:ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
CAS No:96543-07-6
MF:C6H9N3O4S
MW:219.218359708786
CID:1986628
PubChem ID:3024591

ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
    • ethyl 5-(aminosulfonyl)-1H-pyrazole-4-carboxylate
    • Z237785036
    • DTXSID80242305
    • DTXCID40164796
    • ethyl 3-sulfamoyl-1H-pyrazole-4-carboxylate
    • 96543-07-6
    • ethyl5-sulfamoyl-1H-pyrazole-4-carboxylate
    • G45676
    • AKOS000145624
    • Ethyl 3-(aminosulfonyl)-1H-pyrazole-4-carboxylate
    • 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, ethyl ester
    • EN300-51207
    • Inchi: InChI=1S/C6H9N3O4S/c1-2-13-6(10)4-3-8-9-5(4)14(7,11)12/h3H,2H2,1H3,(H,8,9)(H2,7,11,12)
    • InChI Key: DRGFACPVELPILD-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=C(NN=C1)S(=O)(=O)N

Computed Properties

  • Exact Mass: 219.031376
  • Monoisotopic Mass: 219.031376
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 124
  • XLogP3: -0.7

Experimental Properties

  • Density: 1.518
  • Boiling Point: 511.5°C at 760 mmHg
  • Flash Point: 263.1°C
  • Refractive Index: 1.559

ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E903323-250mg
ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
96543-07-6
250mg
$ 365.00 2022-06-05
Enamine
EN300-51207-0.5g
ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
96543-07-6 95%
0.5g
$353.0 2023-06-12
Enamine
EN300-51207-0.25g
ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
96543-07-6 95%
0.25g
$188.0 2023-06-12
1PlusChem
1P019WQU-2.5g
ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
96543-07-6 95%
2.5g
$1203.00 2024-04-19
1PlusChem
1P019WQU-100mg
ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
96543-07-6 95%
100mg
$182.00 2025-03-04
1PlusChem
1P019WQU-1g
ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
96543-07-6 95%
1g
$558.00 2025-03-04
A2B Chem LLC
AV41158-2.5g
ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
96543-07-6 95%
2.5g
$1007.00 2024-07-18
A2B Chem LLC
AV41158-10g
ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
96543-07-6 95%
10g
$2166.00 2024-07-18
A2B Chem LLC
AV41158-100mg
ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
96543-07-6 95%
100mg
$174.00 2024-07-18
A2B Chem LLC
AV41158-500mg
ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
96543-07-6 95%
500mg
$407.00 2024-07-18

ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate Related Literature

Additional information on ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate

Ethyl 5-Sulfamoyl-1H-Pyrazole-4-Carboxylate: A Comprehensive Overview

Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS No. 96543-07-6) is a compound of significant interest in the field of organic chemistry, particularly due to its unique structural properties and potential applications in various industries. This compound belongs to the class of pyrazole derivatives, which have gained attention for their versatility in chemical synthesis and biological activity. The sulfamoyl group attached to the pyrazole ring introduces additional functional diversity, making this compound a valuable starting material for further research and development.

The molecular structure of ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate consists of a pyrazole ring substituted with a sulfamoyl group at position 5 and an ethoxycarbonyl group at position 4. This arrangement not only enhances the compound's stability but also provides opportunities for further functionalization. Recent studies have highlighted the potential of this compound in the development of new materials, pharmaceuticals, and agrochemicals.

One of the most promising applications of ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate lies in its use as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can be effectively utilized in the construction of heterocyclic frameworks, which are essential components of many drugs. For instance, its role in the synthesis of antifungal agents has been explored in recent studies, where it served as a key intermediate in the formation of novel pyrazole-based fungicides.

Moreover, the presence of the sulfamoyl group in ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate has been shown to enhance its solubility in polar solvents, making it an ideal candidate for use in aqueous-based chemical reactions. This property is particularly advantageous in pharmaceutical synthesis, where solubility is a critical factor for drug delivery systems.

In terms of synthesis, ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. Recent advancements in catalytic techniques have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact.

The physical properties of this compound are also worth noting. It has a melting point of approximately 120°C and is soluble in common organic solvents such as dichloromethane and ethanol. These characteristics make it suitable for use in both laboratory-scale experiments and industrial processes.

Looking ahead, ongoing research into ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate is focused on expanding its application scope. For example, scientists are exploring its potential as a building block for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). These materials hold promise for revolutionizing fields such as electronics, energy storage, and catalysis.

In conclusion, ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS No. 96543-07-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and material science, positions it as a key player in future innovations. As research continues to uncover new possibilities for this compound, its role in shaping modern chemistry will undoubtedly grow.

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